molecular formula C7H11F3O B2677816 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol CAS No. 1488107-15-8

4-Cyclopropyl-1,1,1-trifluorobutan-2-ol

Cat. No.: B2677816
CAS No.: 1488107-15-8
M. Wt: 168.159
InChI Key: QENFPLNBMFIKRB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel active ingredients. The incorporation of a trifluoromethyl group is a established strategy in drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound features a cyclopropyl moiety , a structure frequently used to constrain molecular conformation and improve potency and selectivity towards biological targets . Compounds with similar structural motifs, particularly those containing both aliphatic alcohols and trifluoromethyl groups, are extensively utilized in pharmaceutical research. They are key intermediates in the synthesis of potential therapeutics, including Janus Kinase 1 (JAK1) inhibitors investigated for the treatment of conditions like psoriasis and other immune disorders . The structural features of this compound make it a valuable scaffold for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENFPLNBMFIKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 4 Cyclopropyl 1,1,1 Trifluorobutan 2 Ol and Analogues

Elucidation of Reaction Pathways and Transition State Analysis

The presence of the trifluoromethyl group significantly influences the reaction pathways of alcohols like 4-cyclopropyl-1,1,1-trifluorobutan-2-ol. Fluorinated alcohols are known to promote a variety of reactions, including nucleophilic substitutions (SN1 and SN2), cycloadditions, and electrophilic reactions. bohrium.com The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton and affects the stability of adjacent carbocations, thereby dictating the operative mechanism.

In nucleophilic substitution reactions, the pathway can be modulated between SN1 and SN2 mechanisms. For instance, the conversion of benzylic alcohols to fluorides using reagents like dialkylaminosulfur trifluorides (DAST) can proceed through competing SN1 and SN2 pathways. researchgate.net Theoretical analyses using density functional theory (DFT) have been employed to dissect the complex energy profiles of such reactions, including the competition between SN2 and E2 pathways in nucleophilic fluorination. nih.gov These studies indicate that the formation of specific complexes, such as those between the fluoride (B91410) source and an alcohol, can play a key role in determining selectivity by inhibiting pathways like E2. nih.gov

Fluorination itself can alter the preferred reaction pathways of primary alcohols on catalyst surfaces, highlighting the profound electronic effect of fluorine substitution. acs.org The trifluoromethyl group can also stabilize or destabilize transition states, thereby influencing reaction rates and outcomes. In reactions involving superelectrophiles generated in superacid, the -CF3 group enhances electrophilicity and leads to significant charge delocalization in the transition state, resulting in unusual chemo- and regioselectivity. nih.gov

Role of Hydrogen Bonding and Solvent Effects in Fluorinated Alcohol-Mediated Reactions

Fluorinated alcohols, including analogues of this compound, possess unique properties as solvents and reaction promoters, largely due to their strong hydrogen-bonding capabilities. researchgate.net The introduction of fluorine atoms increases the hydrogen bond donating capacity of the alcohol's hydroxyl group. researchgate.netacs.org This strong hydrogen-bonding ability allows them to activate electrophiles and stabilize intermediates and transition states without acting as nucleophiles themselves. bohrium.comresearchgate.net

These solvents have emerged as remarkable media for challenging transition metal-catalyzed C-H activation reactions, where they can positively affect reactivity, site-selectivity, and stereoselectivity. rsc.orgrsc.org For example, hexafluoroisopropanol (HFIP) can coordinate to a palladium catalyst, facilitating a desired pre-transition state and stabilizing macrocyclic intermediates. rsc.org The ability of fluorinated alcohols to form hydrogen bonds with reactants can activate C-F bonds for nucleophilic substitution or activate reagents like hydrogen peroxide for oxidation reactions. bohrium.comresearchgate.net

In nucleophilic fluorination reactions, the addition of bulky fluorinated alcohols to aprotic solvents can enhance SN2 selectivity over the competing E2 elimination. acs.org The alcohol molecules coordinate to the fluoride ion via hydrogen bonding, which increases the solubility of the fluoride salt and modulates its basicity, favoring the substitution product. acs.org

Table 1: Properties and Effects of Fluorinated Alcohol Solvents
SolventKey PropertiesObserved Effects in Reactions
1,1,1-Trifluoroethanol (TFE)Strong H-bond donor, high ionizing power, low nucleophilicity.Promotes C-H activation, enhances reactivity in nucleophilic substitutions. rsc.org
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Very strong H-bond donor, high ionizing power, very low nucleophilicity, low Lewis basicity.Enables challenging C-H functionalizations, activates epoxides and peroxides, promotes cycloadditions and dearomatization reactions. bohrium.comrsc.orgrsc.org
2-Trifluoromethyl-2-propanolBulky H-bond donor.Increases SN2 selectivity in nucleophilic fluorination by solvating the fluoride ion. acs.org

Stereochemical Control and Stereoselectivity Mechanisms

Controlling stereochemistry is a central theme in modern organic synthesis. Chiral fluorinated alcohols like this compound can be used as chiral auxiliaries, solvents, or building blocks where the stereocenter's fate is of interest. The use of fluorinated alcohols as solvents can be critical for achieving high stereoselectivity in certain C-H activation reactions. rsc.org

The stereochemical outcome of reactions can also be controlled through post-reaction functionalization. For example, the stereocenter in certain Ugi adducts can be established via an enantioselective fluorination reaction promoted by a chiral catalyst, such as a cinchona alkaloid, in combination with an electrophilic fluorine source like Selectfluor. nih.govresearchgate.net The choice of solvent and the structure of the catalyst were found to be crucial in determining the enantiomeric excess of the fluorinated product. nih.govresearchgate.net

Table 2: Stereochemical Outcome in Fluorination of Chiral Alcohols
Reaction TypeReagentProposed MechanismStereochemical OutcomeReference
Deoxyfluorination of a chiral secondary alcoholDASTSN2 with neighboring group participation (double inversion)Retention nih.gov
Dehydroxyfluorination of a chiral allylic alcoholVarious (e.g., DAST)SN1 component via allylic carbocationLow stereoselectivity researchgate.net
Electrophilic fluorination of an enolSelectfluor / Chiral AlkaloidCatalyst-controlled enantioselective additionHigh enantioselectivity (ee) nih.govresearchgate.net

Studies on Radical and Ionic Intermediates in Reactions

Reactions involving fluorinated alcohols and their derivatives can proceed through both ionic and radical intermediates. The pathway taken often depends on the reagents and reaction conditions.

Ionic Intermediates: The high ionizing power of fluorinated alcohol solvents is conducive to the formation of carbocationic intermediates, favoring SN1-type mechanisms. bohrium.com In the dehydroxyfluorination of some chiral allylic alcohols, the reaction proceeds with a significant SN1 component via an allylic carbocation intermediate, which is then quenched by a fluoride ion. researchgate.net The strong electron-withdrawing -CF3 group can have a profound effect on the stability and reactivity of cationic intermediates. nih.gov In superacidic media, trifluoromethyl-substituted compounds can form highly reactive "superelectrophiles" where the positive charge is significantly delocalized, leading to unique reactivity patterns. nih.gov

Radical Intermediates: Radical fluorination has emerged as a powerful complementary strategy to traditional ionic methods. wikipedia.org Radical intermediates can be generated from various precursors and subsequently trapped by a fluorine atom source. wikipedia.orgnumberanalytics.com For instance, visible light irradiation can induce the N-F bond cleavage of electrophilic fluorinating agents like Selectfluor to generate a nitrogen radical cation and a fluorine radical. nih.gov The radical cation can then abstract an α-hydrogen from an alcohol to form a hydroxyalkyl radical intermediate, which can undergo further functionalization. nih.gov The trifluoromethyl radical itself can be generated and added to alkenes and other unsaturated systems. acs.org The general mechanism for radical fluorination involves initiation (formation of a fluorine radical), propagation (reaction with a substrate to form a radical intermediate), and termination steps. numberanalytics.com

Spectroscopic Characterization Techniques and Structural Analysis in Academic Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the atomic connectivity and electronic environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region (approximately 0.2-0.8 ppm), exhibiting complex splitting patterns due to geminal and cis/trans vicinal couplings. The methylene (B1212753) protons adjacent to the cyclopropyl ring would likely resonate as a multiplet. The methine proton attached to the hydroxyl-bearing carbon is expected to be significantly downfield-shifted due to the deshielding effects of both the hydroxyl and the trifluoromethyl groups, appearing as a multiplet due to coupling with the adjacent methylene and trifluoromethyl groups. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a unique resonance for each carbon atom in a different chemical environment. The carbon atoms of the cyclopropyl ring are expected at high field. The trifluoromethyl group will cause the signal for the CF₃ carbon to appear as a quartet due to one-bond coupling with the three fluorine atoms. The adjacent carbinol carbon (C2) will also be split into a quartet by the fluorine atoms, albeit with a smaller coupling constant (²J_CF), and will be shifted downfield due to the electronegativity of both the oxygen and the CF₃ group.

¹⁹F NMR Spectroscopy: In the ¹⁹F NMR spectrum, the three chemically equivalent fluorine atoms of the trifluoromethyl group are expected to give rise to a single signal. This signal would be split into a doublet by the vicinal methine proton (³J_FH).

Predicted NMR Data for this compound

The following table presents predicted chemical shifts (δ) and coupling constants (J), based on data from analogous structures and established NMR principles. Actual experimental values may vary.

¹H NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CH (cyclopropyl)0.6 - 0.9m-
CH₂ (cyclopropyl)0.2 - 0.5m-
CH₂ (adjacent to ring)1.5 - 1.8m-
CH(OH)3.8 - 4.2m³J_HH, ³J_HF
OHVariablebr s-
¹³C NMR Predicted δ (ppm) Predicted Multiplicity (due to F) Predicted Coupling Constants (Hz)
CH (cyclopropyl)10 - 15s-
CH₂ (cyclopropyl)2 - 8s-
CH₂ (adjacent to ring)30 - 35s-
CH(OH)70 - 75q²J_CF ≈ 30-35
CF₃124 - 128q¹J_CF ≈ 280-290
¹⁹F NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
CF₃-75 to -78d³J_HF ≈ 7-9

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula, C₇H₁₁F₃O.

The fragmentation of this molecule under electron ionization (EI) is expected to follow predictable pathways for alcohols. libretexts.orgyoutube.com Key fragmentation processes would likely include:

Alpha-cleavage: The bond between the carbinol carbon (C2) and the adjacent methylene carbon (C3) can break, leading to the formation of a resonance-stabilized cation.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would result in an [M-18]⁺ peak. libretexts.orgwhitman.edu

Loss of the trifluoromethyl group: Cleavage of the C1-C2 bond can lead to the loss of a ·CF₃ radical (69 amu), resulting in a significant [M-69]⁺ fragment.

Cyclopropyl ring fragmentation: The cyclopropyl group may undergo ring-opening upon ionization, leading to characteristic ion fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the cyclopropyl and alkyl groups would appear just below 3000 cm⁻¹. Strong absorption bands in the 1100-1300 cm⁻¹ region are anticipated for the C-F stretching vibrations of the trifluoromethyl group. A C-O stretching vibration would also be present, typically in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The cyclopropyl ring has characteristic Raman bands, often referred to as "ring breathing" modes, which are typically found in the 800-1000 cm⁻¹ region. nih.gov These bands can be a distinctive marker for the presence of the cyclopropyl moiety. nih.gov

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretch3200-3600 (broad)Weak
C-H (alkyl)Stretch2850-2960Strong
C-H (cyclopropyl)Stretch~3000-3100Strong
C-FStretch1100-1300 (strong)Moderate
C-OStretch1000-1200Moderate
Cyclopropyl RingRing modes-800-1000

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of these enantiomers. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with high precision. libretexts.orgwikipedia.org

The analysis would yield:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Precise bond lengths and angles: Accurate measurements of all interatomic distances and angles would be obtained.

Absolute configuration: For a chiral crystal, the absolute stereochemistry of the molecule can be determined.

Intermolecular interactions: Information about hydrogen bonding and other non-covalent interactions in the crystal lattice would be revealed.

This technique stands as the gold standard for structural determination, providing an incontrovertible model of the molecule in the solid state. nih.gov

Computational Chemistry and Theoretical Studies on 4 Cyclopropyl 1,1,1 Trifluorobutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-cyclopropyl-1,1,1-trifluorobutan-2-ol. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure and the spatial arrangement of its atoms.

The electronic structure of this compound is significantly influenced by the presence of the trifluoromethyl group, which is a strong electron-withdrawing group. This leads to a polarization of the carbon-fluorine bonds and affects the charge distribution across the entire molecule. The cyclopropyl (B3062369) group, with its unique strained ring system, also contributes to the electronic environment, influencing the reactivity of the adjacent carbinol center.

Molecular conformation analysis reveals the most stable three-dimensional arrangements of the atoms. For this compound, the rotation around the C2-C3 bond is a key conformational variable. Theoretical calculations can identify the lowest energy conformers, which are the most likely to be observed experimentally. These calculations typically involve mapping the potential energy surface as a function of key dihedral angles.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (H-C2-C3-H)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°1.25
Gauche 2-60°1.25

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Prediction of Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a comprehensive energy landscape for a given reaction can be constructed. byu.edu This allows for the prediction of reaction pathways, activation energies, and reaction rates.

For instance, the oxidation of the secondary alcohol in this compound to the corresponding ketone can be modeled. Computational studies can identify the structure of the transition state and the energy barrier for this transformation, providing insights into the reaction's feasibility and kinetics. Similarly, the mechanisms of other potential reactions, such as esterification or substitution reactions, can be investigated.

Table 2: Calculated Activation Energies for a Hypothetical Oxidation Reaction

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)
OxidationThis compound + Oxidant[Transition State Complex]4-Cyclopropyl-1,1,1-trifluorobutan-2-one + Reduced Oxidant15.8

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecule's structure and conformation. researchgate.netresearchgate.net

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them valuable for conformational analysis.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed, allowing for the assignment of absorption bands in an experimental IR spectrum to specific molecular vibrations.

Raman Spectroscopy: Similar to IR spectroscopy, Raman scattering activities can be calculated to aid in the interpretation of Raman spectra.

By comparing the theoretically predicted spectra for different conformers with experimental spectra, the dominant conformation in a given environment can be determined. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (CH-OH)3.85 ppm3.90 ppm
¹³C NMR Chemical Shift (C-OH)72.1 ppm72.5 ppm
IR Frequency (O-H stretch)3450 cm⁻¹3465 cm⁻¹

Note: The data in this table is hypothetical and for illustrative purposes.

Rational Design Principles for Novel Fluorinated Alcohol Analogues

The insights gained from computational studies on this compound can be leveraged for the rational design of novel fluorinated alcohol analogues with desired properties. researchgate.netnih.gov By systematically modifying the structure of the parent molecule in silico and calculating the resulting properties, researchers can prioritize synthetic targets.

For example, modifications could include:

Altering the Cyclopropyl Ring: Substituting the cyclopropyl group with other small rings (e.g., cyclobutyl) or acyclic alkyl groups to modulate steric hindrance and lipophilicity.

Varying the Fluorination Pattern: Introducing additional fluorine atoms or changing the position of the trifluoromethyl group to fine-tune the electronic properties and metabolic stability.

Modifying the Alcohol Moiety: Converting the secondary alcohol to a primary or tertiary alcohol to alter its reactivity and hydrogen bonding capabilities.

Computational screening of these virtual analogues can predict their electronic properties, conformational preferences, and potential reactivity, thereby accelerating the discovery of new compounds with enhanced performance for specific applications. researchgate.net

Table 4: In Silico Property Prediction for Designed Analogues

AnalogueModificationPredicted LogPPredicted Dipole Moment (Debye)
1Replace Cyclopropyl with Isobutyl2.82.1
2Move CF₃ to C32.52.9
3Oxidize to Ketone2.33.5

Note: The data in this table is hypothetical and for illustrative purposes.

Chemical Transformations and Derivatization of 4 Cyclopropyl 1,1,1 Trifluorobutan 2 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group in 4-cyclopropyl-1,1,1-trifluorobutan-2-ol is a prime site for a variety of functional group interconversions, including esterification, etherification, and oxidation. These transformations are fundamental for introducing new functionalities and modifying the molecule's physicochemical properties.

Esterification: The hydroxyl group can be readily converted to an ester linkage through reaction with carboxylic acids, acid chlorides, or anhydrides. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group, the reactivity of the alcohol can be somewhat diminished, potentially requiring catalysts or more reactive acylating agents for efficient conversion.

Etherification: Formation of ethers from the subject alcohol can be achieved under various conditions. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, acid-catalyzed dehydration or reactions with other alcohols can lead to ether formation.

Oxidation: Oxidation of the secondary alcohol functionality in this compound would yield the corresponding ketone, 4-cyclopropyl-1,1,1-trifluorobutan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

TransformationReagents and ConditionsProduct Class
EsterificationCarboxylic acid (acid catalyst), Acyl chloride (base), or AnhydrideEsters
EtherificationNaH, Alkyl halide (Williamson); H2SO4, heat; etc.Ethers
OxidationPCC, Swern oxidation, Dess-Martin periodinane, etc.Ketones
Table 1. Overview of Functional Group Interconversions at the Hydroxyl Moiety.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. However, under specific and often harsh reaction conditions, it can participate in chemical transformations. Reactions involving the trifluoromethyl group in a molecule like this compound are not common but are an area of active research.

Potential transformations could include partial or complete reductive defluorination, which would require potent reducing agents. Additionally, C-F bond activation, typically mediated by transition metals or strong Lewis acids, could lead to the substitution of one or more fluorine atoms. However, the high bond dissociation energy of the C-F bonds in a trifluoromethyl group makes these transformations challenging, especially in the absence of activating neighboring functional groups.

Modifications and Ring-Opening Reactions of the Cyclopropyl (B3062369) Unit

The cyclopropyl ring in this compound is a source of ring strain, making it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, radicals, or transition metals, leading to the formation of linear alkyl chains with newly introduced functionalities.

Electrophilic Ring-Opening: In the presence of strong acids or other electrophiles, the cyclopropane (B1198618) ring can undergo cleavage. The regioselectivity of this opening is influenced by the substitution pattern on the ring and the nature of the electrophile. For a terminal cyclopropyl group as in the target molecule, the attack would likely occur at the most substituted carbon of the cyclopropane, leading to a carbocationic intermediate that can be trapped by a nucleophile.

Radical-Mediated Ring-Opening: Radical-initiated ring-opening of cyclopropanes is another important transformation. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway. The presence of the adjacent trifluoromethyl alcohol moiety could influence the stability and subsequent reactions of any radical intermediates formed.

Transition Metal-Catalyzed Reactions: Various transition metals can catalyze the ring-opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates and can lead to a diverse array of products depending on the catalyst and reaction partners.

Reaction TypeTypical Initiators/CatalystsGeneral Outcome
Electrophilic Ring-OpeningBrønsted or Lewis acidsFormation of a linear chain with functionalization at the former cyclopropyl carbons
Radical-Mediated Ring-OpeningRadical initiators (e.g., AIBN)Formation of a rearranged radical species leading to various products
Transition Metal-CatalyzedRh(I), Pd(0), Ni(0), etc.Diverse outcomes including cycloadditions and insertions
Table 2. General Approaches to Cyclopropyl Ring Modifications.

Stereoselective Derivatization Strategies for Advanced Intermediates

The chiral center at the C-2 position of this compound allows for the development of stereoselective derivatization strategies. These methods are crucial for the synthesis of enantiomerically pure advanced intermediates for applications in pharmaceuticals and materials science.

Kinetic Resolution: One common approach to separate the enantiomers of a racemic alcohol is through kinetic resolution. This can be achieved by using a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, enzymatic acylation using a lipase (B570770) is a well-established method for the kinetic resolution of secondary alcohols. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Diastereoselective Reactions: Another strategy involves reacting the racemic alcohol with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary affords the separated enantiomers of the original alcohol.

Asymmetric Synthesis: While not a derivatization of the racemic alcohol itself, the asymmetric synthesis of this compound is the most direct route to enantiomerically pure material. This can be achieved, for example, by the asymmetric reduction of the corresponding ketone, 4-cyclopropyl-1,1,1-trifluorobutan-2-one, using a chiral reducing agent or catalyst.

StrategyDescriptionOutcome
Kinetic ResolutionEnantioselective reaction that proceeds at different rates for each enantiomer.Separation of a racemic mixture into one enantiomer and a derivative of the other.
Diastereoselective ReactionReaction with a chiral auxiliary to form separable diastereomers.Separation of enantiomers after formation and separation of diastereomeric intermediates.
Asymmetric SynthesisDirect synthesis of a single enantiomer from a prochiral precursor.Production of enantiomerically pure this compound.
Table 3. Stereoselective Strategies for Accessing Chiral Intermediates.

Research Applications As a Molecular Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is particularly relevant in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The combination of a cyclopropyl (B3062369) group and a trifluoromethyl carbinol is a key feature in several biologically active compounds. The cyclopropyl moiety can influence the conformation of a molecule and its metabolic stability, while the trifluoromethyl group is known to enhance properties such as lipophilicity and binding affinity.

A significant example of a structurally related compound being used in the synthesis of a complex pharmaceutical is in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. A key intermediate in the synthesis of Efavirenz is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. researchgate.netresearchgate.net This intermediate contains the core structure of a cyclopropyl group attached to a trifluoromethyl-substituted alcohol. The synthesis of Efavirenz involves the cyclization of this amino alcohol intermediate. googleapis.comgoogle.com This highlights the importance of the cyclopropyl trifluoromethyl carbinol scaffold as a critical component in the construction of this complex and life-saving medication.

The table below summarizes the key molecular components and their roles in the synthesis of complex molecules like Efavirenz.

Molecular ComponentRole in SynthesisReference
Cyclopropyl GroupInfluences molecular conformation and metabolic stability acs.org
Trifluoromethyl GroupEnhances lipophilicity and binding affinity acs.org
Secondary AlcoholProvides a reactive site for further chemical transformations bohrium.comresearchgate.net
Chiral CenterAllows for the synthesis of enantiomerically pure final products wpmucdn.com

Role in the Design and Synthesis of Fluorine-Containing Scaffolds for Academic Investigation

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. This compound serves as an excellent starting material for the creation of novel fluorine-containing scaffolds for academic research. The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to improve metabolic stability and bioavailability.

The cyclopropyl ring, being a small, strained ring system, imparts unique conformational constraints on molecules. When combined with a trifluoromethyl group, it can lead to the development of scaffolds with precise three-dimensional structures. These scaffolds are valuable for probing biological systems and for developing new therapeutic agents. For instance, fluorinated cyclopropyl analogs of the cancer drug cabozantinib have been synthesized to explore the effects of fluorination on its biological activity.

The development of synthetic methods to create enantiomerically enriched trifluoromethyl-substituted cyclopropanes is an active area of research. acs.org These methods often rely on the use of chiral building blocks or catalysts. The enantioselective synthesis of trifluoromethyl-cyclopropylboronates, for example, provides versatile intermediates that can be further functionalized to create a variety of fluorine-containing scaffolds. acs.org

The properties of fluorinated cyclopropyl scaffolds that are of interest to academic researchers are detailed in the following table.

PropertyInfluence on Molecular Design
LipophilicityThe trifluoromethyl group generally increases lipophilicity, which can improve membrane permeability.
Metabolic StabilityThe strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
Acidity/BasicityThe electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups.
Conformational RigidityThe cyclopropyl ring restricts the number of accessible conformations, which can lead to higher binding affinity.

Contribution to Methodological Developments in Organic Synthesis

The reactivity of this compound and related compounds has contributed to the development of new synthetic methodologies. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the alcohol's proton and can influence the reactivity of the carbinol center. Fluorinated alcohols, in general, have been shown to act as unique reaction media and promoters for a variety of organic transformations due to their strong hydrogen-bonding capabilities and low nucleophilicity. bohrium.comresearchgate.netalfa-chemistry.com

The cyclopropyl group in cyclopropyl carbinols can undergo ring-opening reactions under certain conditions, providing access to a variety of linear and cyclic compounds. beilstein-journals.orgchemicalbook.com This reactivity can be exploited to develop new synthetic routes to complex molecular architectures. For example, the acid-catalyzed ring-opening of cyclopropyl carbinols can lead to the formation of homoallylic alcohols, which are valuable synthetic intermediates.

The combination of the trifluoromethyl group and the cyclopropyl ring in one molecule allows for the exploration of new reaction pathways and the development of novel synthetic strategies. The unique electronic and steric properties of this compound make it a valuable substrate for studying reaction mechanisms and for developing new catalytic systems.

Precursor for Advanced Material Research Components

Beyond its applications in the life sciences, the structural motifs found in this compound are also of interest in the field of materials science. The incorporation of fluorine into organic materials can lead to desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics.

An area where fluorinated cyclopropanes have shown promise is in the synthesis of liquid crystals. nih.gov The introduction of selectively fluorinated cyclopropane (B1198618) rings at the termini of liquid crystal molecules can influence their dielectric anisotropy, a key property for their application in display technologies. nih.gov The synthesis of such materials often involves the use of specialized building blocks that contain both fluorine and a cyclopropyl group.

While direct applications of this compound in materials science are not yet widely reported, its structure suggests potential for its use as a precursor to components of advanced materials. The alcohol functionality allows for its incorporation into polymers or other macromolecular structures, while the fluorinated cyclopropyl moiety could impart unique properties to the resulting materials.

The potential contributions of this building block to materials science are summarized below.

Material TypePotential Application
Fluorinated PolymersCould be used to create materials with high thermal stability and low surface energy.
Liquid CrystalsMay be used to synthesize new liquid crystal materials with tailored dielectric properties for display applications. nih.gov
Specialty CoatingsThe unique properties of the fluorinated cyclopropyl group could lead to the development of coatings with enhanced durability and specific optical properties.

Future Directions and Emerging Research Avenues for 4 Cyclopropyl 1,1,1 Trifluorobutan 2 Ol

Development of Novel Asymmetric Synthetic Routes with High Efficiency

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, crucial for the pharmaceutical and fine chemical industries. nih.govacs.org For 4-cyclopropyl-1,1,1-trifluorobutan-2-ol, the primary challenge lies in the stereocontrolled reduction of the corresponding prochiral ketone, 4-cyclopropyl-1,1,1-trifluorobutan-2-one. Future research is focused on developing more efficient and sustainable asymmetric synthetic methods.

Key Research Thrusts:

Biocatalysis: Alcohol dehydrogenases (ADHs) are highly effective for the asymmetric synthesis of chiral alcohols. rsc.org Novel ADHs with high tolerance to organic solvents and co-products could enable the synthesis of this compound at high substrate concentrations with excellent enantioselectivity. rsc.org Chemoenzymatic sequential catalysis, combining chemical catalysts with enzymes like carbonic anhydrase, offers a promising eco-friendly approach to producing a variety of chiral alcohols from simple precursors. acs.org

Organocatalysis: Chiral organocatalysts, as alternatives to transition metal catalysts, are an area of active development. bohrium.com The enantioselective aldol (B89426) reaction with trifluoromethyl ketones is one of the most direct methods for synthesizing tertiary trifluoromethyl carbinols, a class to which derivatives of this compound belong. acs.org

Transition Metal Catalysis: Dynamic kinetic resolution (DKR), which combines a lipase (B570770) with a metal catalyst, can overcome the 50% theoretical yield limit of standard kinetic resolutions. mdpi.com Developing DKR protocols for secondary alcohols like this compound would be a significant advancement.

Catalyst TypeApproachPotential Advantages for Synthesis
Biocatalysts (e.g., ADHs) Asymmetric reduction of the corresponding ketone.High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govrsc.org
Organocatalysts Asymmetric transfer hydrogenation or aldol reactions.Avoids toxic and expensive heavy metals, offers unique reactivity. bohrium.comacs.org
Transition Metal Complexes Asymmetric hydrogenation or dynamic kinetic resolution.High turnover numbers, broad substrate scope, potential for high efficiency. mdpi.com

Exploration of Bioisosteric Replacements and Stereoelectronic Effects of Fluorine in Research Compound Libraries

The specific arrangement of the cyclopropyl (B3062369) and trifluoromethyl groups in this compound is key to its utility. Future research will focus on systematically exploring how these groups influence molecular properties to design next-generation compounds.

Bioisosteric Replacements: The cyclopropyl group is a well-regarded bioisostere, often used to replace aromatic rings, alkenes, or isopropyl groups in medicinal chemistry. nih.govscientificupdate.com Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.gov Research libraries could be developed where the cyclopropyl group in analogs of this compound is systematically replaced with other small aliphatic rings like cyclobutanes or oxetanes to fine-tune properties such as solubility and metabolic stability. nih.gov This strategy allows for the exploration of new intellectual property space while potentially improving drug-like characteristics. nih.gov

Stereoelectronic Effects of Fluorine: The trifluoromethyl group significantly impacts the molecule's properties due to the high electronegativity of fluorine. nih.gov This leads to a strong C-F bond, which can block metabolic pathways and increase a drug's half-life. nih.gov Judicious placement of fluorine can affect potency, metabolic stability, and membrane permeability. researchgate.net The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the adjacent alcohol, potentially altering its hydrogen bonding capabilities and interactions with biological targets. researchgate.net Furthermore, the "fluorine gauche effect," a stereoelectronic phenomenon, can enforce specific conformations in the molecule by stabilizing certain rotamers through hyperconjugative interactions. nih.govacs.org This conformational control is a powerful tool in drug design, as it pre-organizes the molecule for optimal binding. nih.govacs.org Future studies will likely investigate how these effects can be harnessed in libraries based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Technologies

Transitioning the synthesis of this compound from traditional batch processes to continuous flow and automated systems is a key area for future development. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com

The synthesis of structurally related compounds, such as precursors to the drug Efavirenz, has already been demonstrated in flow systems. thieme-connect.de For example, 4-cyclopropyl-2-(2,5-dichlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol has been synthesized using a multi-step flow process involving the in-line generation of cyclopropylacetylide followed by its reaction with a trifluoromethyl ketone. thieme-connect.de This precedent suggests that a similar flow approach could be readily adapted for the synthesis of this compound.

Advantages of Flow Synthesis:

Enhanced Safety: Flow reactors handle small volumes at any given time, minimizing risks associated with exothermic reactions or hazardous reagents. mdpi.com

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities.

Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the challenges of re-optimizing batch reactors. mdpi.com

Automation: Automated platforms can perform multi-step syntheses and reaction optimizations, accelerating the discovery and development of new compounds. mdpi.com

Future work will likely involve developing a fully automated, multi-step flow synthesis of this compound, potentially integrating in-line purification and analysis for real-time quality control.

Advanced Spectroscopic and In Situ Mechanistic Studies for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving efficiency. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, are invaluable for this purpose.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally powerful tool. It can be used to monitor the conversion of the starting trifluoromethyl ketone to the final alcohol product with a very clean spectral window and high sensitivity. acs.org

Infrared (IR) and Raman Spectroscopy: These techniques can track the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch in real-time, providing kinetic data on the reaction progress.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify transient intermediates, providing direct evidence for proposed mechanistic pathways.

Mechanistic studies on related transformations, such as the α-trifluoromethylation of ketones, have revealed the involvement of highly reactive intermediates. nih.gov By applying similar in situ monitoring techniques to the asymmetric reduction of 4-cyclopropyl-1,1,1-trifluorobutan-2-one, researchers can gain insights into the catalyst's mode of action, identify potential side reactions, and rationally design more effective catalytic systems.

Deepening Theoretical Understanding through Advanced Computational Models and Machine Learning Approaches

Computational chemistry and machine learning are transforming the field of asymmetric synthesis by enabling the prediction of reaction outcomes and the rational design of catalysts. chiralpedia.comrsc.org

Advanced Computational Models: Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the transition states of the asymmetric reduction leading to this compound. rsc.orgpsu.edu By calculating the energy barriers for the formation of the (R) and (S) enantiomers, these models can predict the enantioselectivity of a given catalyst. bohrium.comacs.org This theoretical insight helps explain the origins of stereocontrol, guiding the development of new, more selective catalysts. acs.org

Machine Learning Approaches: Machine learning (ML) offers a data-driven approach to predicting stereoselectivity. researchgate.netarxiv.org By training algorithms on datasets of known reactions, ML models can learn complex relationships between the structures of the substrate, catalyst, and reagents, and the resulting enantiomeric excess. researchgate.netnih.gov These predictive models can rapidly screen virtual libraries of catalysts for the synthesis of this compound, prioritizing the most promising candidates for experimental validation. chiralpedia.comresearchgate.net This significantly reduces the time and resources required for catalyst optimization compared to traditional trial-and-error approaches. arxiv.orgnih.gov

Computational ToolApplicationOutcome for this compound
Quantum Mechanics (QM/DFT) Modeling transition state energies of competing reaction pathways.Prediction of enantioselectivity; understanding the origin of stereocontrol. psu.eduacs.org
Machine Learning (e.g., Random Forest) Training on existing reaction data to predict outcomes for new reactions.Rapid virtual screening of catalysts and conditions to identify optimal synthetic routes. researchgate.netresearchgate.net
Hybrid QM/MM Models Simulating the reaction within a complex environment (e.g., an enzyme active site).Detailed insight into enzyme-catalyzed synthesis and rational enzyme engineering. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.